Ciprofloxacin hydrate

Description

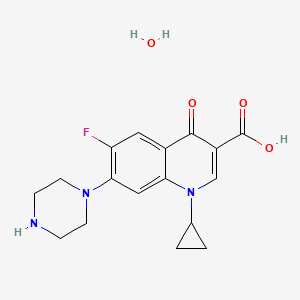

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

128074-76-0 |

|---|---|

Molecular Formula |

C17H20FN3O4 |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate |

InChI |

InChI=1S/C17H18FN3O3.H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H2 |

InChI Key |

AYXRASQXGJILAA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O |

Origin of Product |

United States |

Solid State Characterization and Polymorphism of Ciprofloxacin Hydrate

Identification and Structural Elucidation of Ciprofloxacin (B1669076) Hydrate (B1144303) Forms

Ciprofloxacin can exist in multiple solid-state forms, including a variety of crystalline hydrates. These forms are pseudopolymorphs, differing in the stoichiometry of water within the crystal lattice, which can significantly impact the compound's stability and dissolution behavior.

Crystalline Hydrate Forms

A number of crystalline hydrates of ciprofloxacin salts have been identified and structurally characterized. These multicomponent crystals involve ciprofloxacin, a counter-ion, and water molecules integrated into the crystal structure.

Ciprofloxacin Salicylate (B1505791) 1.75 Hydrate: A notable pseudopolymorph is the salt hydrate formed between ciprofloxacin and salicylic (B10762653) acid, specifically ciprofloxacin salicylate 1.75 hydrate. mdpi.com Single-crystal X-ray diffraction (SCXRD) analysis has been instrumental in elucidating its structure. mdpi.com This analysis confirmed the formation of a salt where a proton is transferred from the carboxylic acid group of salicylic acid to the piperazinyl nitrogen of ciprofloxacin. mdpi.com The crystal structure reveals a complex network of hydrogen bonds. The unit cell contains two molecules of ciprofloxacin, two molecules of salicylic acid, and 3.5 water molecules, leading to the 1.75 hydrate designation. mdpi.com

Ciprofloxacin Hydrochloride 1.43 Hydrate: The commercially available form of ciprofloxacin is often its hydrochloride salt, which exists as a hydrate. researchgate.netrsc.orgresearchgate.net Detailed structural analysis has identified this as ciprofloxacin hydrochloride 1.43 hydrate. researchgate.netrsc.org Thermal analysis, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), has been used to study its dehydration process. researchgate.net Upon heating, this hydrate form loses its water molecules to transform into anhydrous forms. researchgate.netrsc.orgresearchgate.net

Ciprofloxacin Hemisuccinate Trihydrate and Ciprofloxacin Succinate (B1194679) Tetrahydrate: Ciprofloxacin also forms crystalline salts with dicarboxylic acids like succinic acid, resulting in different stoichiometric hydrates. Research has led to the isolation of ciprofloxacin hemisuccinate (1:1) trihydrate (CHS-I) and ciprofloxacin succinate (2:1) tetrahydrate (CS-I). nih.gov These forms have been characterized using techniques such as X-ray crystallography to determine their precise molecular arrangements. nih.gov

Ciprofloxacin Maleate (B1232345) Hydrate: The interaction of ciprofloxacin with maleic acid can result in the formation of a hydrated crystalline salt. Studies have shown that ciprofloxacin maleate can exist in one of several polymorphic forms, including a hydrate. acs.orgresearchgate.net The specific stoichiometry of the hydrate and its crystal structure have been a focus of research to understand the polymorphism of this particular salt. acs.orgresearchgate.net

| Crystalline Hydrate Form | Key Structural Features | Crystallographic Data |

| Ciprofloxacin Salicylate 1.75 Hydrate | Salt formation with proton transfer from salicylic acid to ciprofloxacin. Extensive hydrogen bonding network. mdpi.com | Space Group: P-1 Unit Cell Dimensions: a = 10.23 Å, b = 13.54 Å, c = 18.01 Å, α = 107.9°, β = 98.4°, γ = 90.7° |

| Ciprofloxacin Hydrochloride 1.43 Hydrate | Commercially available form. Dehydrates upon heating to form anhydrous polymorphs. researchgate.netrsc.orgresearchgate.net | Data not available in a consolidated table format in the search results. |

| Ciprofloxacin Hemisuccinate Trihydrate | 1:1 stoichiometric salt of ciprofloxacin and succinic acid. nih.gov | Data not available in a consolidated table format in the search results. |

| Ciprofloxacin Succinate Tetrahydrate | 2:1 stoichiometric salt of ciprofloxacin and succinic acid. nih.gov | Data not available in a consolidated table format in the search results. |

| Ciprofloxacin Maleate Hydrate | Exists as one of the polymorphic forms of ciprofloxacin maleate. acs.orgresearchgate.net | Data not available in a consolidated table format in the search results. |

Anhydrous Ciprofloxacin Forms Derived from Hydrates

The dehydration of ciprofloxacin hydrates can lead to the formation of various anhydrous crystalline forms. The process and the resulting anhydrous polymorph are dependent on the starting hydrate and the conditions of dehydration.

For instance, the dehydration of ciprofloxacin salicylate 1.75 hydrate, when subjected to grinding for 105 minutes, results in the formation of an anhydrous crystalline phase. mdpi.com Similarly, ciprofloxacin hydrochloride 1.43 hydrate can be converted to two different anhydrous forms, designated as AH1 and AH2, upon heating. researchgate.netrsc.orgresearchgate.net The initial dehydration leads to the formation of AH1, which upon further heating, transforms into the more stable AH2 form. researchgate.netrsc.orgresearchgate.net The crystal structure of AH1 was determined from powder X-ray diffraction data and was found to be structurally related to the parent hydrate, retaining similar one-dimensional chain and two-dimensional sheet structures. researchgate.net

The preparation of anhydrous ciprofloxacin hydrochloride can also be achieved by suspending the monohydrate in a suitable solvent, followed by filtration and drying. google.com

Solvates and Co-crystals Involving Ciprofloxacin Hydrate Components

Beyond simple hydrates, ciprofloxacin can form more complex solid structures such as solvates and co-crystals, which may also involve water molecules.

Crystallization of ciprofloxacin with salicylic acid has been shown to yield not only hydrates but also methanol (B129727) and acetonitrile (B52724) solvates, as well as a salt-cocrystal hydrate. researchgate.netacs.org These forms have been investigated using various analytical techniques to understand their formation pathways and thermodynamic stability. researchgate.netacs.org

Furthermore, co-crystallization of ciprofloxacin hydrochloride with other molecules, such as dihydroxybenzoic acids, can result in the formation of salt co-crystals that may also incorporate water into their structure. nih.gov For example, a salt co-crystal of ciprofloxacin hydrochloride with 3,5-dihydroxybenzoic acid and water in a 1:1:1 ratio has been reported. nih.gov

Crystallization Methodologies for this compound Polymorphs

The ability to control the crystallization process is paramount in obtaining a desired polymorphic form of this compound. Various methodologies have been employed to achieve this, ranging from traditional solution-based techniques to more modern mechanochemical approaches.

Solution Crystallization Techniques

Solution crystallization is a widely used method for obtaining high-quality single crystals suitable for structural analysis.

Slow Evaporation: The slow evaporation technique is a common method for growing single crystals of ciprofloxacin hydrates. mdpi.com This method involves dissolving the components, such as ciprofloxacin and a co-former like salicylic acid, in a suitable solvent or solvent mixture (e.g., methanol-water). mdpi.com The gradual evaporation of the solvent increases the concentration of the solute, leading to supersaturation and subsequent crystal growth. The choice of solvent is critical as it must be able to dissolve all components to facilitate their interaction. mdpi.com For example, single crystals of ciprofloxacin salicylate 1.75 hydrate have been successfully grown using a methanol-water (1:1) mixture. mdpi.com Similarly, single crystals of ciprofloxacin salt and salt co-crystals with dihydroxybenzoic acids were obtained by the slow evaporation of a methanol/water (1:1) solution at room temperature. nih.gov

Mechanochemical Synthesis and Solvent-Assisted Grinding

Mechanochemical methods offer an alternative, often more environmentally friendly, route to the synthesis of different solid-state forms of pharmaceuticals.

Grinding, either neat (without solvent) or with the assistance of a small amount of liquid (liquid-assisted grinding or solvent-assisted grinding), can induce solid-state transformations and the formation of new crystalline phases. For example, the dehydration of ciprofloxacin salicylate 1.75 hydrate to its anhydrous form can be achieved by manual grinding. mdpi.com

Solvent-assisted grinding has been employed to prepare salts of ciprofloxacin with various organic acids. researchgate.net This technique involves grinding the solid reactants together with a small amount of a liquid that acts as a catalyst for the transformation. The choice of the liquid can influence the final polymorphic form obtained. For instance, the mechanochemical synthesis of ciprofloxacin maleate has been shown to proceed through the formation of a kinetic polymorph which then converts to a more thermodynamically stable form, with the solvent playing a key role in this transformation. acs.orgresearchgate.net

Influence of Crystallization Conditions on Hydrate Stoichiometry and Form Selection

The formation of specific ciprofloxacin hydrates, including their stoichiometry (the ratio of water molecules to ciprofloxacin molecules), is highly dependent on the crystallization environment. Key factors influencing which hydrate form is selected include the solvent system, pH, and the presence of co-formers.

The water activity in the crystallization medium is a critical determinant of the hydration state. researchgate.net Studies using mixed solvent systems, such as water-methanol, have shown that adjusting the volume ratios can predictably control the formation of either the anhydrate or various hydrated forms. researchgate.net For instance, the final crystal form in methanol-water, ethanol-water, and other mixed systems varies with increasing water content. researchgate.net

The choice of co-former can also lead to the isolation of distinct, stoichiometrically diverse hydrated salts. Crystallization with oxalic acid, for example, can produce three different hydrated salt forms, a phenomenon attributed to the various protonated states of the oxalic acid molecule. rsc.org Similarly, forming salts with succinic acid has resulted in the isolation of a ciprofloxacin hemisuccinate (1:1) trihydrate and a ciprofloxacin succinate (2:1) tetrahydrate. nih.gov A new pseudopolymorph, ciprofloxacin salicylate 1.75 hydrate, has been prepared via slow solvent evaporation using a methanol-water (1:1) mixture. mdpi.com

Urinary pH is another significant factor that can influence the crystallization of ciprofloxacin in vivo. Studies have shown that crystalluria (the presence of crystals in urine) is more likely to occur in alkaline urine (pH ≥ 7.3), especially after high doses of the drug. nih.gov

Table 1: Influence of Co-formers on this compound Stoichiometry

| Co-former | Resulting Hydrate Form | Stoichiometry (Ciprofloxacin:Co-former:Water) | Reference |

|---|---|---|---|

| Succinic Acid | Ciprofloxacin Hemisuccinate Trihydrate | 1:1:3 | nih.gov |

| Succinic Acid | Ciprofloxacin Succinate Tetrahydrate | 2:1:4 | nih.gov |

| Salicylic Acid | Ciprofloxacin Salicylate 1.75 Hydrate | 1:1:1.75 | mdpi.com |

| Oxalic Acid | Form A | 6:3:2 | rsc.org |

| Oxalic Acid | Form B | 2:2:2 | rsc.org |

Amorphous Forms of Ciprofloxacin and Hydrate Interconversion

Amorphous forms of ciprofloxacin, which lack a long-range ordered crystal lattice, can be prepared using several pharmaceutical processing techniques. These methods aim to disrupt the crystalline structure of the drug.

Spray Drying: This technique involves dissolving ciprofloxacin in a suitable solvent and then rapidly drying the solution by spraying it into a hot gas stream. This rapid removal of the solvent prevents the molecules from organizing into a crystalline lattice. Spray drying ciprofloxacin hydrochloride from an aqueous solution is a known method to produce amorphous particles. nih.govnih.gov However, these amorphous particles can be physically unstable and prone to crystallization upon storage, especially at elevated humidity. nih.gov

Ball Milling: This is a mechanochemical method where the crystalline drug is subjected to high-energy impacts in a mill with grinding media (balls). The mechanical energy breaks down the crystal lattice, leading to an amorphous state. Ball milling has been successfully used to prepare amorphous solid dispersions of ciprofloxacin with various amino acids. nih.govul.ie It is also used to create co-amorphous salts with compounds like succinic acid. nih.gov

Lyophilization (Freeze-Drying): This process involves dissolving the compound in a solvent (often aqueous), freezing the solution, and then removing the solvent by sublimation under a vacuum. While less commonly cited for ciprofloxacin alone, freeze-drying is a viable technique for producing co-amorphous systems, particularly with excipients like amino acids. mdpi.com

The formation of amorphous salts, particularly with amino acids, is a strategy to stabilize the amorphous form of ciprofloxacin. These systems are characterized by the absence of crystalline peaks in Powder X-ray Diffraction (PXRD) patterns and the presence of a single glass transition temperature (Tg).

A study involving the ball milling of ciprofloxacin with seven different amino acids demonstrated the formation of fully amorphous salts with aspartic acid, glutamic acid, cysteine, and arginine. nih.govul.ie In contrast, semi-crystalline materials were obtained with serine, alanine, and glycine. nih.gov Evidence of salt formation in the amorphous products was confirmed using Fourier Transform Infrared Spectroscopy (FTIR) and solid-state Nuclear Magnetic Resonance (ssNMR). nih.gov These amorphous salts exhibited significantly higher glass transition temperatures compared to the starting materials and remained amorphous during long-term stability studies. nih.gov Amorphous salts have also been successfully prepared with succinic acid. nih.gov

Table 2: Outcomes of Ball Milling Ciprofloxacin with Amino Acids

| Amino Acid | Resulting Solid Form | Key Characteristics | Reference |

|---|---|---|---|

| Aspartic Acid | Fully Amorphous Salt | Stable, higher Tg, increased solubility, lower permeability | nih.govul.ie |

| Glutamic Acid | Fully Amorphous Salt | Stable, higher Tg, increased solubility, lower permeability | nih.govul.ie |

| Cysteine | Fully Amorphous Salt | Stable, higher Tg, increased solubility, increased permeability | nih.govul.ie |

| Arginine | Fully Amorphous Salt | Stable, higher Tg, increased solubility, increased permeability | nih.govul.ie |

| Serine | Semi-crystalline Dispersion | - | nih.gov |

| Alanine | Semi-crystalline Dispersion | - | nih.gov |

Amorphous ciprofloxacin is thermodynamically unstable and has a tendency to revert to a more stable crystalline form. This transformation is often mediated by factors such as temperature, and particularly, moisture.

The high molecular mobility of amorphous materials makes them susceptible to recrystallization, especially when exposed to humidity. nih.gov Water can act as a plasticizer, lowering the glass transition temperature and increasing molecular mobility, thereby facilitating the rearrangement of molecules into a crystal lattice. Spray-dried amorphous ciprofloxacin has been shown to crystallize upon storage at relative humidity levels of 55% and 75%. nih.gov

In aqueous environments, metastable forms can transform into more stable hydrates. For example, dynamic solubility studies of ciprofloxacin succinate salts revealed that a metastable form transforms in aqueous media into a mixture containing a more stable trihydrate form and this compound. nih.gov This highlights the thermodynamic drive towards the formation of stable hydrated crystalline structures from less stable amorphous or metastable states when in contact with water.

Mechanistic Investigations of Solid-State Phase Transformations

The dehydration of ciprofloxacin hydrates is a key solid-state transformation that can be induced by heat or mechanical stress, leading to the formation of anhydrous polymorphs.

Thermal analysis has shown that ciprofloxacin hydrochloride hydrate undergoes a multi-step transformation upon heating. The commercially available form, a 1.43 hydrate (or sesquihydrate), dehydrates to a new anhydrous form, designated AH1, at approximately 140°C. researchgate.netresearchgate.net Upon further heating, AH1 undergoes a phase transformation to a second anhydrous form, AH2, at around 172°C. researchgate.netresearchgate.net

Structural analysis reveals a mechanistic pathway for this transformation. The crystal structure of the initial hydrate and the first anhydrous form (AH1) are related, both featuring similar one-dimensional chain and two-dimensional sheet structures. researchgate.netrsc.org However, during the subsequent transformation to the second anhydrous form (AH2), only the one-dimensional chain structure is retained. researchgate.netrsc.org This structural rearrangement is also associated with a color change from white (for the hydrate and AH1) to yellow (for AH2), which is attributed to a significant change in the molecular conformation, specifically the torsion angle between the fluoroquinolone and piperazine (B1678402) rings. researchgate.net

Dehydration can also be induced mechanochemically. For instance, grinding the ciprofloxacin salicylate 1.75 hydrate for 105 minutes can lead to the formation of an anhydrous crystalline phase. mdpi.com

Table 3: Thermal Transformation Pathway of Ciprofloxacin Hydrochloride Hydrate

| Phase | Transformation Temperature | Resulting Phase | Key Structural Features | Reference |

|---|---|---|---|---|

| Hydrate (1.43 H₂O) | ~140°C | Anhydrous Form 1 (AH1) | 1D chain and 2D sheet structure retained | researchgate.netresearchgate.net |

Thermodynamic Relationships Between Hydrate and Anhydrous Forms

The thermodynamic stability of a pharmaceutical solid is a critical attribute that influences its physical and chemical properties. In the case of ciprofloxacin, both hydrated and anhydrous crystalline forms exist, and their interconversion is governed by thermodynamic principles. Generally, under standard ambient conditions, hydrated crystalline forms of active pharmaceutical ingredients are thermodynamically more stable than their anhydrous counterparts. nih.gov This increased stability is due to a lower free energy state, which often translates to lower aqueous solubility and, consequently, may affect dissolution rates. nih.gov However, this is not a universal rule, as exceptions like theophylline (B1681296) monohydrate demonstrate higher solubility than the corresponding anhydrous form. nih.gov

The relative stability between the hydrate and anhydrous forms of ciprofloxacin is not fixed; it is dependent on environmental factors, particularly temperature and water activity. researchgate.netpku.edu.cn For ciprofloxacin hydrochloride, dissolution studies have indicated that the hydrated form possesses a significantly lower dissolution rate compared to the anhydrous form. google.com This has led to a preference for the anhydrous form in pharmaceutical formulations to optimize bioavailability. google.com

The phase transformation between these forms is a key area of study. Research on ciprofloxacin hydrochloride (specifically, a 1.43 hydrate) has shown that upon heating to 140°C, it dehydrates to form an initial anhydrous phase (AH1). rsc.orgresearchgate.net Further heating to 172°C induces a second phase transformation into another distinct anhydrous form (AH2). rsc.orgresearchgate.net The thermodynamic relationships between different polymorphs and solvates can be quantitatively determined using techniques such as solubility measurements and solution calorimetry. acs.orgresearchgate.net

The complexity of ciprofloxacin's solid-state landscape is further illustrated by studies on its various salts. Research involving ciprofloxacin salicylate successfully isolated six different solid forms, including an anhydrous salt, two distinct polymorphic monohydrates, methanol and acetonitrile solvates, and a salt-cocrystal hydrate. researchgate.net Similarly, investigations into ciprofloxacin succinate led to the isolation of a hemisuccinate (1:1) trihydrate and a succinate (2:1) tetrahydrate, along with their respective anhydrous versions. nih.gov Dynamic solubility studies on these succinate salts revealed the metastable nature of the ciprofloxacin succinate (2:1) tetrahydrate, which transformed in an aqueous medium into a mixture of the ciprofloxacin hemisuccinate (1:1) trihydrate and another this compound (1:3.7). nih.gov

Table 1: Thermal Transition Data for Ciprofloxacin Hydrates and Anhydrous Forms

| Compound/Form | Transition Type | Transition Temperature (°C) | Resulting Form |

| Ciprofloxacin Salicylate 1.75 Hydrate | Dehydration (Endothermic Peak) | 55 - 65 | Anhydrous Phase |

| Ciprofloxacin Hydrochloride 1.43 Hydrate | Dehydration | 140 | Anhydrous Form 1 (AH1) |

| Ciprofloxacin Anhydrous Form 1 (AH1) | Phase Transformation | 172 | Anhydrous Form 2 (AH2) |

| Anhydrous Ciprofloxacin Hemisuccinate (CHS) | Melting Point | ~215 | Melt |

| Anhydrous Ciprofloxacin Succinate (CS) | Melting Point | ~228 | Melt |

| Ciprofloxacin Polymorph Form A | Endothermic Peak | ~266 | Melt/Decomposition |

Impact of Mechanical Stress (Grinding) on Hydrate Dehydration and Recrystallization

Mechanical stress, induced by processes such as grinding and milling, is a significant factor that can trigger solid-state phase transformations in this compound. rasayanjournal.co.in This energy input can overcome the kinetic barrier for dehydration, leading to the removal of water molecules from the crystal lattice and the subsequent formation of an anhydrous phase. rasayanjournal.co.inmdpi.com The specific pathway and the rate of these mechanochemical transformations are highly dependent on the characteristics of the starting material and the precise processing conditions employed. researchgate.netfigshare.com

The influence of mechanical processing extends to more advanced techniques like jet-milling. In this process, parameters such as feed pressure and grinding pressure can be modulated to control the applied shear and, consequently, the final physicochemical properties of the ciprofloxacin particles. nih.gov The mechanochemical approach is not only a means of inducing phase changes but also a method for synthesis. Grinding reactants together has been effectively used to explore and produce various polymorphic forms of ciprofloxacin salts, highlighting the role of mechanical force in navigating the compound's polymorphic landscape. researchgate.netresearchgate.net

Furthermore, the interaction between mechanical stress and pharmaceutical excipients has been investigated through methods like polymer-assisted grinding (POLAG). acs.org While detailed studies on ciprofloxacin using this specific technique are limited, research on model compounds shows that the presence of a polymer can significantly alter the dehydration and rehydration equilibrium during grinding. acs.org This indicates that the formulation context is crucial when evaluating the impact of mechanical stress on the stability of a hydrate.

Table 2: Effects of Mechanical Stress on this compound

| Ciprofloxacin Form | Mechanical Process | Duration | Observed Effects |

| Ciprofloxacin Salicylate 1.75 Hydrate | Manual Grinding | 105 minutes | Dehydration; formation of an anhydrous crystalline phase. mdpi.com |

| Ciprofloxacin Hydrochloride Monohydrate | Mortar Grinding | 180 minutes | Decreased particle size, damaged crystal structure, reduced crystallinity, and an increased dissolution rate. rasayanjournal.co.in |

| Ciprofloxacin with Lubricants | Co-jet-milling | Not specified | Fine particle fraction (FPF) is affected by feed and grinding pressures. nih.gov |

Advanced Spectroscopic and Structural Characterization Techniques for Ciprofloxacin Hydrate

Vibrational Spectroscopy for Molecular Fingerprinting and Hydrate (B1144303) Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, probe the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. The resulting spectrum of absorption versus frequency is a unique "molecular fingerprint" that can be used to identify the compound and gain insight into its chemical structure and bonding environment. These techniques are particularly sensitive to the presence of water and the strength of hydrogen bonds, making them highly suitable for the characterization of hydrates.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used extensively for the characterization of pharmaceutical solids. It is particularly effective for identifying hydrates and distinguishing them from their anhydrous counterparts due to its sensitivity to the vibrational modes of water molecules and changes in hydrogen bonding.

The presence of water in ciprofloxacin (B1669076) hydrate gives rise to characteristic absorption bands in the FTIR spectrum. Specifically, the O-H stretching vibrations of water molecules typically appear as a broad band in the high-frequency region of 3600-3200 cm⁻¹. The position and shape of this band are sensitive to the hydrogen-bonding environment of the water molecules within the crystal lattice.

Furthermore, the incorporation of water into the crystal structure can influence the vibrational modes of the ciprofloxacin molecule itself. Hydrogen bonding between water molecules and functional groups on the ciprofloxacin molecule, such as the carboxylic acid and the piperazine (B1678402) ring, can cause shifts in the characteristic absorption frequencies of these groups. For example, a study of a ciprofloxacin salicylate (B1505791) 1.75 hydrate noted that a strong band around 1700 cm⁻¹, corresponding to the C=O asymmetric stretching of the carboxylic acid group, is a common feature in ciprofloxacin and its salts. Current time information in Lamoille County, US. Changes in the hydrogen bonding network upon hydration or dehydration can lead to observable shifts in the positions of these and other key bands, providing a clear spectral signature for the hydrated state. By comparing the FTIR spectrum of a sample to reference spectra of the known anhydrous and hydrated forms, the solid-state form of the ciprofloxacin can be readily identified.

Raman Spectroscopy, Including Real-Time In Situ Studies of Phase Transformations

Raman spectroscopy serves as a powerful non-destructive technique for probing the molecular structure of ciprofloxacin hydrate. It provides detailed information on the vibrational modes of the molecule, offering a unique fingerprint that is sensitive to changes in the solid-state form, such as hydration state and polymorphism. ipn.mxijbpas.com The Raman spectrum of ciprofloxacin is characterized by several key bands. A dominant peak is consistently observed around 1616-1624 cm⁻¹, which is assigned to the C=C stretching vibration of the quinoline ring. nih.govresearchgate.net Another significant band appears near 1384-1389 cm⁻¹, also attributed to vibrations within the quinolone ring structure. nih.govresearchgate.net

Real-time in situ Raman spectroscopy is particularly valuable for studying the dynamics of phase transformations. researchgate.net This method allows for the continuous monitoring of structural changes as they occur in response to external stimuli like grinding or temperature variations. For instance, the transformation between different crystalline forms or the conversion of a hydrate to an anhydrous form can be tracked by observing shifts in peak positions or changes in peak shapes. researchgate.net The formation of hydrated salts can lead to the appearance of new, weak vibration bands, signaling the incorporation of water molecules into the crystal lattice. researchgate.netresearchgate.net This capability is crucial for understanding the stability and formation pathways of different solid forms of ciprofloxacin. researchgate.net

Table 1: Characteristic Raman Peaks for Ciprofloxacin

| Raman Shift (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| 1616 - 1624 | C=C stretching vibration of the quinoline ring | nih.govresearchgate.net |

| 1540 | Antisymmetric ν(O-C-O) vibration | researchgate.net |

| 1384 - 1390 | Quinolone ring stretching vibration / Symmetric ν(O-C-O) vibration | nih.govresearchgate.netresearchgate.net |

Thermal Analysis for Dehydration and Phase Transition Characterization

Thermal analysis techniques are essential for characterizing the dehydration processes and phase transitions of this compound. They measure changes in the physical properties of the material as a function of temperature.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Water Content and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, TGA is used to quantify the water content and determine its thermal stability. The TGA curve for a hydrated form of ciprofloxacin typically shows an initial mass loss corresponding to the removal of water molecules (dehydration). For example, a ciprofloxacin salicylate 1.75 hydrate exhibits a mass reduction of approximately 5% in a temperature range of 55-65°C, corresponding to the loss of water from the crystal lattice. mdpi.com

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material. The DTA curve shows endothermic (heat absorbing) and exothermic (heat releasing) events. The dehydration of this compound is an endothermic process, often observed as a peak between 55°C and 174°C. mdpi.comnih.gov Following dehydration, further heating leads to decomposition. DTA curves show exothermic peaks, often between 300°C and 450°C, which indicate the breakdown of the ciprofloxacin molecular structure. nih.gov The final decomposition stages can be observed as endothermic peaks at higher temperatures (around 350°C–500°C). nih.gov TGA and DTA studies confirm that anhydrous ciprofloxacin typically begins to decompose at temperatures between 220°C and 280°C. mdpi.comnih.gov

Table 2: Thermal Events for this compound from TGA/DTA

| Temperature Range (°C) | Event | Technique | Observation | Reference |

|---|---|---|---|---|

| 55 - 65 | Dehydration | DTA/TGA | Endothermic peak with ~5% mass loss | mdpi.com |

| 280 - 550 | Decomposition | TGA | Significant mass loss | nih.gov |

| 300 - 450 | Decomposition | DTA | Exothermic peaks | nih.gov |

Differential Scanning Calorimetry (DSC) for Enthalpy Changes and Glass Transition Temperatures

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, providing quantitative data on enthalpy changes associated with phase transitions. The DSC thermogram of this compound typically displays a broad endothermic peak corresponding to the dehydration process. nih.gov This event has been observed in a temperature range of 104-174°C. nih.gov A separate, sharp endothermic peak at a higher temperature represents the melting of the anhydrous crystalline form, which is followed by decomposition. nih.govresearchgate.net For pure ciprofloxacin, a dehydration peak has been noted at 152.1°C, with a subsequent melting point peak at 324.3°C. researchgate.net The presence of multiple peaks can indicate complex phase transitions, such as the formation of an anhydrate form after water loss, which then undergoes a phase transition before melting. researchgate.net

Microscopic and Complementary Characterization Techniques

Microscopic techniques provide direct visualization of the morphology and crystalline nature of this compound at various scales.

Cryo-Transmission Electron Microscopy (Cryo-TEM) for Nanocrystal Morphology

Cryo-Transmission Electron Microscopy (Cryo-TEM) is a powerful technique for visualizing nanoparticles in their native, hydrated state. nih.govpsu.edu The method involves flash-freezing a thin film of an aqueous suspension of the nanoparticles, preserving their morphology as it exists in solution. nih.govresearchgate.net This avoids potential artifacts that can be introduced by the dehydration required for standard transmission electron microscopy. researchgate.net

Cryo-TEM has been successfully used to study the size and shape of ciprofloxacin nanocrystals. nih.gov Studies have shown that this technique provides accurate information on nanocrystal dimensions, for example, revealing that ciprofloxacin nanocrystals formed inside liposomes were shorter and thinner when prepared at higher temperatures. nih.gov The ability of Cryo-TEM to provide two-dimensional projection images allows for direct visualization of polydispersity within a sample, making it an indispensable tool for characterizing nanoscale formulations of this compound. nih.gov

Cross-Polarized Light Microscopy (CPLM) for Crystalline Attributes

Cross-Polarized Light Microscopy (CPLM) is a technique used to investigate the crystalline properties of materials by observing their interaction with polarized light. nasa.gov Crystalline substances, like this compound, are often birefringent, meaning they have different refractive indices along different crystallographic axes. nasa.gov When viewed between two crossed polarizing filters, birefringent materials appear bright against a dark background. nasa.gov

CPLM is used to confirm the crystalline nature of this compound and to observe its crystal habit. reading.ac.uk Ciprofloxacin crystals have been described as birefringent under polarized light. researchgate.net In some instances, they have been observed to form crystals with a stellate, or star-like, appearance. researchgate.net This technique is valuable for identifying crystalline material and providing qualitative information about crystal morphology and quality. reading.ac.uk

Dynamic Vapor Sorption

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying relative humidity (RH) levels at a constant temperature. This method is crucial for characterizing the hygroscopicity, stability, and solid-state transformations of pharmaceutical compounds like this compound. DVS analysis provides valuable insights into how the material interacts with water vapor, which is critical for determining appropriate storage conditions, formulation strategies, and predicting physical stability.

The analysis generates sorption and desorption isotherms, which plot the mass change as a function of relative humidity. The shape of these isotherms and the presence of hysteresis—a difference between the sorption and desorption curves—can indicate phenomena such as surface adsorption, bulk absorption, hydrate formation, or deliquescence.

Research Findings on this compound

Studies on various forms of ciprofloxacin have utilized DVS to understand their behavior in the presence of moisture. For instance, different crystalline forms (polymorphs and pseudopolymorphs) of ciprofloxacin hydrochloride have been investigated to determine their stability against humidity. One study identified two hydrate forms and a dimethyl formamide (DMF) solvate, noting that one of the hydrate forms was the most stable against humidity. tandfonline.com

Furthermore, DVS has been instrumental in evaluating the moisture sorption behavior of co-amorphous systems of ciprofloxacin. A study involving a co-spray dried system of ciprofloxacin and quercetin found that the co-amorphous formulations were significantly less affected by high humidity compared to the individual amorphous drugs. nih.gov This improved stability is a critical factor for the development of amorphous drug delivery systems, which are often prone to moisture-induced crystallization.

The sorption-desorption profile from DVS measurements can also elucidate the type of hydrate structure. ardena.com A reversible isotherm with no hysteresis typically suggests a channel hydrate, where water molecules can be reversibly removed and reabsorbed without altering the crystal lattice. ardena.com Conversely, hysteresis in the isotherm often points to a stoichiometric hydrate, where a phase change occurs upon hydration and dehydration. ardena.com

The data gathered from DVS experiments are essential for establishing handling, packaging, and storage guidelines to maintain the quality and efficacy of this compound products.

Interactive Data Table: Dynamic Vapor Sorption of Ciprofloxacin Formulations

| Formulation | Relative Humidity (RH) | Water Uptake (%) | Observations | Reference |

| Spray-dried Ciprofloxacin HCl | > 80% | ~1.5% | Sensitive to water uptake at higher humidity | researchgate.net |

| Spray-dried Ciprofloxacin HCl | > 90% | ~3.5% | Porous structure may contribute to uptake | researchgate.net |

| Co-amorphous Ciprofloxacin-Quercetin | Elevated | Lower than individual amorphous drugs | Improved amorphous stability | nih.gov |

Q & A

Q. What are the standard analytical methods for quantifying ciprofloxacin hydrate in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (HPLC) is widely used. Prepare a mobile phase of 0.025 M phosphoric acid, acetonitrile, and triethylamine (85:15:0.3 v/v). Use a C18 column (4.6 × 250 mm, 5 μm) at 278 nm. Dissolve the sample in mobile phase, inject 10 μL, and compare peak areas against a reference standard .

Q. How should this compound be safely handled in laboratory settings?

Work under a fume hood, avoid inhalation, and use personal protective equipment (PPE) including gloves and safety goggles. For spills, absorb with inert material, collect in sealed containers, and dispose as hazardous waste. Store in airtight, light-protected containers at room temperature .

Q. What is the recommended synthesis protocol for this compound derivatives?

Reflux ciprofloxacin (10 mmol) in methanol with concentrated H₂SO₄ for 6 hours. Add hydrazine hydrate (10 mmol) dropwise, reflux for 7 additional hours, and recrystallize the precipitate. Monitor reaction progress via thin-layer chromatography .

Advanced Research Questions

Q. How can experimental design optimize ciprofloxacin extraction efficiency in environmental samples?

Use a central composite design (CCD) with response surface methodology (RSM). Variables include pH, solvent-to-sample ratio, and contact time. Validate models using ANOVA to identify significant factors. For example, hydrophobic deep eutectic solvents (DES) achieve >95% extraction efficiency at pH 7.5 and 25°C .

Q. What mechanisms explain contradictions in adsorption kinetics for ciprofloxacin removal from water?

Kinetic data may fit both pseudo-first-order (physisorption) and pseudo-second-order (chemisorption) models. Use Freundlich isotherms to describe multilayer adsorption on heterogeneous surfaces. Thermodynamic analysis (ΔG < 0, ΔH < 0) confirms spontaneous, exothermic processes. Surface complexation and π-π interactions dominate .

Q. How do hydration states of ciprofloxacin hydrochloride affect quantification accuracy?

The monohydrate form (CAS 93107-08-5) requires water content determination via Karl Fischer titration before preparing standard solutions. Adjust calculations using the anhydrous basis to avoid errors in HPLC quantification. For example: Where = test solution volume, = standard concentration (mg/mL), and = peak areas .

Q. What strategies resolve discrepancies in ciprofloxacin stability studies under varying pH conditions?

Conduct forced degradation experiments (acid/alkaline hydrolysis, oxidation) with LC-MS validation. For oral solutions, buffer with citrate (pH 4.5) to prevent precipitation. Monitor degradation products (e.g., ethylenediamine analogs) using USP reference standards .

Methodological Notes

- Data Validation : Cross-check HPLC results with mass spectrometry for trace-level analysis .

- Contradiction Management : Replicate experiments under controlled humidity to account for hydrate-anhydrous interconversion .

- Environmental Applications : Combine adsorption (Mg/Fe⁰ nanoparticles) with DES recycling using activated carbon for sustainable water treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.